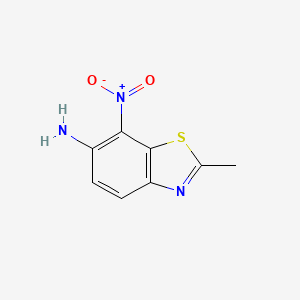

2-Methyl-7-nitro-1,3-benzothiazol-6-amine

Description

Significance of the Benzothiazole (B30560) Heterocycle in Chemical and Biological Research

The benzothiazole nucleus is a cornerstone in both chemical and biological research due to its versatile chemical reactivity and its presence in a vast number of pharmacologically active molecules. mdpi.com Its rigid bicyclic structure and the presence of heteroatoms (nitrogen and sulfur) provide unique electronic and steric properties, making it an excellent pharmacophore for interacting with biological targets. rjpbcs.com

Researchers have extensively studied benzothiazole derivatives and have identified a broad spectrum of biological activities. nih.gov This has made the benzothiazole scaffold a focal point for the development of new therapeutic agents across numerous disease areas. nih.gov

| Biological and Pharmacological Activities of Benzothiazole Derivatives |

|---|

| Anticancer / Antitumor |

| Antimicrobial / Antibacterial |

| Antifungal |

| Anti-inflammatory |

| Antiviral |

| Anticonvulsant |

| Antidiabetic |

| Anthelmintic |

| Antitubercular |

| Antioxidant |

| Neuroprotective |

Overview of Substituted Benzothiazoles in Contemporary Medicinal Chemistry

The therapeutic potential of the benzothiazole core is significantly influenced by the nature and position of substituents on the ring system. researchgate.net Medicinal chemists systematically modify the basic scaffold to fine-tune its pharmacological profile, a process central to modern drug discovery. The introduction of different functional groups can alter a compound's potency, selectivity, and pharmacokinetic properties.

For instance, 2-substituted benzothiazoles have been a particular focus of research. The 2-aminobenzothiazole (B30445) structure is considered a privileged scaffold in its own right and serves as a key intermediate for creating more complex molecules. nih.gov The amino group at this position is a versatile chemical handle that allows for the attachment of various other molecular fragments to explore structure-activity relationships (SAR). nih.gov Similarly, substitutions on the benzene (B151609) portion of the nucleus are crucial for modulating biological activity. Groups like nitro (-NO2), methyl (-CH3), and chloro (-Cl) can dramatically impact a compound's effectiveness against different biological targets. rjpbcs.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-7-nitro-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-4-10-6-3-2-5(9)7(11(12)13)8(6)14-4/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBQLTSYSFBFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=C(C=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301280 | |

| Record name | 2-methyl-7-nitro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60090-57-5 | |

| Record name | NSC142174 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-7-nitro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 7 Nitro 1,3 Benzothiazol 6 Amine and Its Analogues

Classical Cyclization Reactions for Benzothiazole (B30560) Formation

The formation of the benzothiazole nucleus is a cornerstone of its chemistry, with several well-established cyclization strategies available. researchgate.net These methods typically involve the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

The most common and direct route to 2-substituted benzothiazoles is the condensation reaction of 2-aminobenzenethiol (also known as o-aminothiophenol) with various carbonyl-containing compounds. researchgate.netnih.gov This approach is versatile, allowing for the introduction of the substituent at the 2-position by selecting the appropriate condensation partner.

Key condensation reactions include:

With Carboxylic Acids: The reaction of 2-aminobenzenethiol with carboxylic acids, such as acetic acid to introduce the 2-methyl group, is a fundamental method. This condensation is often promoted by dehydrating agents like polyphosphoric acid (PPA) or conducted under high-temperature or microwave-assisted conditions to facilitate the removal of water. ajol.info

With Aldehydes: Aromatic and aliphatic aldehydes react with 2-aminobenzenethiol to form an intermediate Schiff base (an imine), which then undergoes oxidative cyclization to yield the 2-substituted benzothiazole. nih.gov Various oxidizing agents and catalysts, including hydrogen peroxide/HCl, laccases, and visible-light-promoted systems, have been employed to improve yields and reaction conditions. nih.gov

With Acyl Chlorides: Acyl chlorides provide a more reactive alternative to carboxylic acids for acylation of the amino group of 2-aminobenzenethiol, followed by cyclization. nih.govajol.info This method often proceeds under milder conditions and can produce excellent yields. ajol.info

| Condensation Partner | Catalyst/Conditions | Outcome | Reference |

| Carboxylic Acids | Polyphosphoric Acid (PPA), Microwave | Dehydrative cyclization | ajol.info |

| Aldehydes | H₂O₂/HCl, DMSO, Air | Oxidative cyclization | nih.gov |

| Nitriles | Copper(II) acetate | Metal-catalyzed condensation | organic-chemistry.orgacs.org |

| Acyl Chlorides | Base, often at 0-5 °C | Exothermic acylation & cyclization | ajol.info |

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic routes have been developed. These methods combine multiple reaction steps in a single vessel without isolating intermediates. acs.org A notable one-pot approach involves starting with precursors to 2-aminobenzenethiol, such as bis-(2-nitrophenyl)-disulfides. acs.org In a single step, the nitro groups are reduced, the disulfide bond is cleaved, and the resulting 2-aminobenzenethiol intermediate is condensed with a suitable reagent to form the benzothiazole core. acs.org

Another powerful one-pot strategy is the three-component reaction. For instance, nitroarenes can react with alcohols and elemental sulfur in an iron-promoted process that involves sequential nitro reduction, condensation, and C-S bond formation to yield 2-substituted benzothiazoles. acs.org

| Method | Starting Materials | Key Features | Reference |

| Reductive Cyclization | Bis-(2-nitrophenyl)-disulfides, Carboxylic Acid | Single-step procedure from stable starting materials. | acs.org |

| Three-Component Reaction | Nitroarenes, Alcohols, Sulfur Powder | Sequential nitro reduction, C-N condensation, and C-S bond formation in one pot. | acs.org |

| Tandem Oxidation Process | Activated Alcohols, 2-Aminothiophenol | Direct conversion of alcohols to the corresponding 2-substituted benzothiazoles. | researchgate.net |

Transition metal catalysis offers powerful and efficient pathways for forming the C-S and C-N bonds necessary for the benzothiazole ring. nih.gov These methods often proceed under milder conditions and with greater functional group tolerance than traditional approaches.

Common metal-catalyzed strategies include:

Copper-Catalyzed Reactions: Copper catalysts are widely used to promote the condensation of 2-aminobenzenethiols with various partners, such as nitriles, providing an efficient route to 2-substituted benzothiazoles. organic-chemistry.orgacs.org Copper can also mediate the intramolecular cyclization of N-(2-halophenyl)thioamides, forming the critical C-S bond via cross-coupling. indexcopernicus.com

Palladium-Catalyzed Cyclization: Palladium catalysts are effective for the intramolecular C-S bond formation through the cross-coupling of aryl halides with a thiourea (B124793) or thioamide functionality. medicaljournalshouse.com For example, o-bromophenylthioureas can be cyclized to form 2-aminobenzothiazoles. medicaljournalshouse.com

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have been used for the intramolecular oxidative C-H/N-H annulation of N-arylthioureas, providing a direct route to 2-aminobenzothiazoles. nih.gov

| Metal Catalyst | Substrates | Reaction Type | Reference |

| Copper (Cu) | 2-Aminobenzenethiols and Nitriles | Condensation/Cyclization | organic-chemistry.orgacs.org |

| Copper (Cu) | N-(2-chlorophenyl) benzothioamides | Intramolecular C-S Coupling | indexcopernicus.com |

| Palladium (Pd) | o-iodothiobenzanilide derivatives | Ligand-free Intramolecular Cyclization | organic-chemistry.org |

| Ruthenium (Ru) | N-arylthioureas | Intramolecular Oxidative Coupling | nih.gov |

Strategic Introduction of the Nitro Moiety to the Benzothiazole Ring System

The placement of a nitro (NO₂) group onto the benzothiazole ring is a critical step in the synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine. This can be achieved either by direct nitration of a pre-formed benzothiazole or by constructing the ring from a precursor that already contains the nitro group.

Direct nitration involves treating a benzothiazole derivative with a nitrating agent. The benzothiazole ring is electron-deficient, making electrophilic aromatic substitution, such as nitration, challenging and often requiring harsh conditions. semanticscholar.org

Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.org The position of nitration is directed by the existing substituents on the benzene ring and the electronic properties of the heterocyclic system. Milder and more selective methods have also been developed. For example, a Ru-catalyzed meta-selective C-H nitration of 2-arylbenzothiazoles has been reported using Cu(NO₃)₂·3H₂O as the nitro source, offering good to excellent yields with a wide range of functional group tolerance. nih.gov However, achieving specific regioselectivity, such as nitration at the 7-position, can be difficult and may result in a mixture of isomers requiring separation.

A more controlled and widely used strategy involves a multi-step synthesis where the nitro group is incorporated into a precursor molecule before the benzothiazole ring is formed. nih.govmdpi.com This approach provides unambiguous control over the position of the nitro group, avoiding issues with regioselectivity seen in direct nitration.

A typical synthetic sequence would involve:

Starting with a commercially available, appropriately substituted nitroaniline, for example, 4-nitro-3-aminoaniline.

Introduction of the thiol group ortho to the amino group that will participate in the cyclization.

Cyclization of the resulting nitro-substituted 2-aminobenzenethiol derivative with a reagent like acetic acid or its equivalent to install the 2-methyl group and form the final substituted benzothiazole ring.

This precursor-based methodology is often employed in the synthesis of complex benzothiazoles, such as N-functionalized derivatives starting from 6-nitro-2-aminobenzothiazole, which serves as a key intermediate for further chemical transformations. nih.govmdpi.com

Regioselective Methylation of the Amine Functionality

Regioselective alkylation of amino-substituted benzothiazoles is a critical step in the synthesis of complex derivatives, allowing for precise modification of molecular scaffolds. The challenge often lies in achieving selectivity between multiple potential nucleophilic sites, such as the endocyclic nitrogen of the thiazole ring and the exocyclic amine group on the benzene ring.

Recent advancements have demonstrated that enzymatic catalysis can provide a high degree of regioselectivity in the N-methylation of unsaturated heterocycles. d-nb.info By employing engineered and natural methyltransferases, it is possible to selectively methylate specific nitrogen atoms within heterocyclic structures like benzimidazoles and benzotriazoles, which are structurally related to benzothiazoles. d-nb.info These biocatalytic systems often utilize S-adenosyl methionine (SAM) as a methyl donor, which can be regenerated in a cyclic enzyme cascade using simpler, more affordable methylating agents like iodomethane. d-nb.info This approach offers high yields (up to 99%) and exceptional regioselectivity (up to >99%), providing a green and efficient alternative to traditional chemical methods that often require protecting group strategies to achieve the desired outcome. d-nb.info

Chemical methods have also been developed for the regioselective N-alkylation of 2-aminobenzothiazoles, primarily focusing on the exocyclic amine. One such method accomplishes the N-alkylation using benzylic alcohols as the alkylating agents, demonstrating a pathway to selectively functionalize the amino group at the 2-position. rsc.org While this specific example targets the 2-amino position, the underlying principles of catalyst and reagent selection can inform strategies for the selective methylation of other amine functionalities on the benzothiazole core, such as the 6-amine in the target compound.

Table 1: Comparison of Methylation Strategies

| Method | Catalyst/Reagent | Key Features | Selectivity | Yield |

|---|---|---|---|---|

| Enzymatic Cascade | Methyltransferases, Iodomethane | Green chemistry, mild conditions | High regioselectivity (>99%) | Up to 99% d-nb.info |

Advanced Synthetic Techniques for Benzothiazole Derivatives

The construction of the benzothiazole nucleus is a cornerstone of heterocyclic synthesis. Modern methodologies have focused on improving efficiency, reducing environmental impact, and expanding the scope of accessible derivatives through innovative techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of benzothiazole synthesis, microwave irradiation has been successfully applied to various reaction types.

One prominent application is the condensation of 2-aminothiophenols with aldehydes, ketones, or acyl chlorides. mdpi.com For instance, the synthesis of 2-chloromethyl-benzothiazole from 2-aminothiophenols and chloroacetyl chloride was achieved in just 10 minutes under microwave irradiation, a significant improvement over traditional methods. mdpi.com Another study reported a one-pot, three-component reaction to create complex thiazolo[3,2-a]pyranopyrimidine derivatives under solvent-free microwave conditions, avoiding the need for a catalyst and simplifying purification. ingentaconnect.com This method highlights the efficiency of MAOS in constructing fused heterocyclic systems in a single operation. ingentaconnect.com

Research has shown that microwave-assisted synthesis can reduce reaction times by a factor of approximately 25 while increasing product yields by 12% to 20% compared to conventional heating. scielo.br The technique is valued for being efficient and environmentally friendly. mdpi.comias.ac.in

Table 2: Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Reactants | Conditions | Product Type | Advantages |

|---|---|---|---|

| 2-Aminothiophenols, Chloroacetyl chloride | Microwave (10 min) | 2-Chloromethyl-benzothiazole | Rapid, efficient, high yield mdpi.com |

| 7-Hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one, Aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Microwave, solvent-free | Fused Pyranopyrimidinones | One-pot, catalyst-free, good yields ingentaconnect.com |

Visible-Light Driven Photoredox Catalysis for Radical Cyclization

Visible-light photoredox catalysis represents a green and sustainable approach to organic synthesis, harnessing light energy to drive chemical transformations under mild conditions. This methodology has been effectively used for the synthesis of 2-substituted benzothiazoles through the aerobic radical cyclization of thioanilides. acs.orgfigshare.com

The reaction mechanism typically involves the excitation of a photocatalyst, such as Ru(bpy)₃²⁺, by visible light. chemrxiv.org The excited catalyst then engages in an electron transfer process with molecular oxygen to generate a superoxide (B77818) radical and the oxidized catalyst, Ru(bpy)₃³⁺. chemrxiv.org A base facilitates the deprotonation of the thioanilide substrate, forming a sulfur-centered anion which is subsequently oxidized by Ru(bpy)₃³⁺ to a sulfur radical, regenerating the photocatalyst. chemrxiv.org This sulfur radical undergoes intramolecular cyclization onto the aromatic ring, followed by re-aromatization mediated by the superoxide radical to yield the final benzothiazole product. chemrxiv.org

This method is notable for several key features:

Driving Force : Utilizes visible light as the energy source. acs.orgacs.org

Oxidant : Employs molecular oxygen from the air as the terminal oxidant. acs.orgacs.org

Byproduct : The only byproduct of the oxidation process is water. acs.orgacs.org

The reaction demonstrates high efficiency and functional group tolerance. However, it has been noted that in some systems, substrates bearing a nitro group substituent failed to yield the desired benzothiazole product, a critical consideration for the synthesis of compounds like this compound. chemrxiv.org

Ullmann-Type Reactions Leading to Cyclized Products

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classic and versatile method for forming carbon-heteroatom bonds. Modern variations of this reaction have been developed for the efficient synthesis of benzothiazoles.

One effective strategy involves the copper-catalyzed Ullmann coupling of dihalobenzenes with adducts formed from acyl isothiocyanates and malononitrile. thieme-connect.combohrium.com This reaction proceeds under mild conditions, often at room temperature, using a copper(I) catalyst (e.g., CuI) and a base like potassium carbonate (K₂CO₃), without the need for additional ligands. thieme-connect.combohrium.com This protocol is valued for its use of simple, readily available starting materials and straightforward purification. thieme-connect.com

Another approach describes a one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates. nih.gov This Ullmann-type reaction forms the critical C(Aryl)-S bond via an intermediate copper thiolate, achieving product yields of up to 97%. nih.gov The combination of a copper(II) catalyst, a base, and a suitable solvent at elevated temperatures drives the cyclization. nih.gov These methods provide robust pathways to the benzothiazole core, accommodating a range of substituents.

Knoevenagel Condensation in Benzothiazole Derivatization

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. wikipedia.org This reaction is not typically used to form the benzothiazole ring itself, but rather to derivatize a pre-existing benzothiazole scaffold, introducing new functional groups and extending conjugation.

A common application involves the reaction of a 2-methylbenzothiazole (B86508) derivative with an aldehyde. The methyl group at the 2-position of the benzothiazole is sufficiently acidic to be deprotonated by a base, forming a nucleophilic carbanion. This anion then attacks the aldehyde, and subsequent dehydration yields a 2-styrylbenzothiazole (B224385) derivative. diva-portal.org This Knoevenagel-type condensation is a reliable method for forming carbon-carbon bonds and is often catalyzed by bases such as piperidine (B6355638) or potassium hydroxide. wikipedia.orgdiva-portal.org

The reaction has also been employed in more complex syntheses. For example, a protocol has been developed for the Knoevenagel condensation of various aldehydes and ketones with a benzothiazole-linked coumarin (B35378) that contains an active methylene group, showcasing its utility in creating elaborate molecular architectures. researchgate.net Furthermore, the Knoevenagel condensation can be a key step in cascade reactions, where its product undergoes further transformations, such as a Diels-Alder reaction, to build highly complex heterocyclic systems in a single pot. nih.gov

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| S-adenosyl methionine (SAM) |

| Iodomethane |

| 2-aminobenzothiazole (B30445) |

| 2-chloromethyl-benzothiazole |

| 2-aminothiophenol |

| Chloroacetyl chloride |

| 7-Hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one |

| (E)-N-methyl-1-(methylthio)-2-nitroethenamine |

| Thioanilide |

| Ru(bpy)₃²⁺ |

| Dihalobenzene |

| Acyl isothiocyanate |

| Malononitrile |

| Copper(I) iodide (CuI) |

| Potassium carbonate (K₂CO₃) |

| 2-iodoaniline |

| Sodium dithiocarbamate |

| 2-methylbenzothiazole |

| Piperidine |

| Potassium hydroxide |

Chemical Reactivity and Derivatization of Benzothiazole Analogues

Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Core

The benzothiazole core, an electron-rich heterocyclic system, can undergo nucleophilic substitution reactions, although these are less common than electrophilic substitutions unless the ring is activated by strongly electron-withdrawing groups. In derivatives of 2-aminobenzothiazole (B30445), the presence of multiple nitro groups can activate the benzene (B151609) ring portion of the molecule towards nucleophilic attack. For instance, reactions involving the displacement of a chlorine atom activated by adjacent nitro groups have been observed in related dinitrobenzofuroxane systems reacting with aminobenzothiazoles nih.gov. However, direct nucleophilic substitution on the carbon framework of the benzothiazole core of analogues of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine is not extensively documented, with reactivity often being directed at the functional groups instead. A more complex transformation involves nucleophile-induced ring contraction, where a 1,4-benzothiazine ring can contract to a pyrrolo[2,1-b] isca.mejournalijar.combenzothiazole through the cleavage of an S-C bond by a nucleophile, followed by intramolecular cyclization beilstein-journals.org.

Formation of Schiff Bases and Their Coordination Chemistry with Transition Metals

The primary aromatic amine at the C-6 position is a key site for derivatization, most notably through condensation reactions with aldehydes or ketones to form Schiff bases (imines or azomethines). This reaction is a cornerstone of benzothiazole chemistry, creating versatile ligands for coordination chemistry journalijar.comnih.govrjpbcs.com. The condensation of various aminobenzothiazole analogues with a range of aromatic aldehydes proceeds typically in the presence of a catalyst like glacial acetic acid to yield the corresponding N-benzylidene-benzothiazol-2-amine derivatives rjpbcs.comuobaghdad.edu.iq.

These Schiff base ligands, possessing multiple donor atoms (typically the azomethine nitrogen and the thiazole (B1198619) nitrogen), are excellent chelating agents for transition metal ions. They readily form stable complexes with metals such as Co(II), Ni(II), Cu(II), Cr(III), and Fe(III) mdpi.compnrjournal.com. Spectroscopic and analytical data suggest that these complexes often adopt octahedral geometries, with the Schiff base acting as a bidentate ligand, coordinating through both the imine nitrogen and the endocyclic thiazole nitrogen uobaghdad.edu.iqmdpi.com.

| Aminobenzothiazole Analogue | Aldehyde Reactant | Resulting Schiff Base Type | Metal Ions for Complexation | Reference |

|---|---|---|---|---|

| 2-Amino-6-methoxy-benzothiazole | 2-Nitrobenzaldehyde | (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl) methanimine | Co(II), Ni(II), Cu(II), Cd(II), Cr(III), Fe(III) | mdpi.com |

| 2-Amino-6-nitrobenzothiazole | 3-Nitrobenzaldehyde | 6-nitro-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine | Not specified | rjpbcs.com |

| 4-chloro-6-nitro-2-amino-1,3-benzothiazole | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | 4-[(4-chloro-6-nitro-benzothiazol-2-ylimino) methyl]- 2-methoxyphenol | Al(III), Ni(II), K(I) | uobaghdad.edu.iq |

| Naphtha[1,2-d]thiazol-2-amine | Salicylaldehyde (2-hydroxybenzaldehyde) | 2-(2′-Hydroxy)benzylideneaminonaphthothiazole | Co(II), Ni(II), Cu(II) | nih.gov |

Oxidation and Reduction Transformations of Benzothiazole Derivatives

The functional groups attached to the benzothiazole core, namely the nitro and methyl groups, are susceptible to oxidation and reduction.

Reduction of the Nitro Group: The nitro group at the C-7 position is readily reducible to a primary amino group. This transformation is a common strategy in the synthesis of more complex benzothiazole derivatives. For example, the nitro group of 6-nitro-2-aminobenzothiazole can be reduced to an amino group, which can then be further functionalized by acylation or sulfonylation to produce compounds with significant biological activity nih.gov. This suggests that the 7-nitro group of the target compound can be similarly converted to a 7-amino group, opening pathways for further derivatization.

Oxidation of the Methyl Group: The methyl group at the C-2 position is a site for oxidation. Studies on the atmospheric oxidation of 2-methylbenzothiazole (B86508) by hydroxyl (OH) radicals have shown that a primary reaction pathway involves the attack on the methyl group nih.govacs.org. This process leads to the formation of an aldehyde, specifically 1,3-benzothiazole-2-carbaldehyde, as a stable product nih.govacs.org. This reaction highlights a potential transformation for this compound under oxidative conditions.

Alkylation Reactions and Formation of Quaternary Benzothiazolium Salts

The nitrogen atom within the thiazole ring (at position 3) is nucleophilic and can be alkylated, leading to the formation of quaternary benzothiazolium salts. This reaction typically occurs at the endocyclic nitrogen rather than the exocyclic amino group. The reaction of 2-amino-1,3-benzothiazole with highly reactive alkylating agents like α-iodoketones proceeds via N-alkylation of this endocyclic nitrogen atom mdpi.comresearchgate.net. This process occurs without the need for a base or catalyst and results in the formation of linear benzothiazolium iodide salts. These salts are often intermediates that can undergo subsequent intramolecular cyclization to form condensed heterocyclic systems with a bridged nitrogen atom, such as imidazo[2,1-b]benzothiazoles mdpi.com.

Coupling Reactions for Hybrid System Development (e.g., Azo Dyes, Thiazolidinones, Triazoles)

The primary amine at C-6 serves as a versatile handle for constructing larger, hybrid molecular systems through various coupling reactions.

Azo Dyes: The 6-amino group can be converted to a diazonium salt through treatment with a diazotizing agent like nitrosyl sulfuric acid at low temperatures (0–5 °C) isca.menih.gov. The resulting diazonium salt is an electrophile that can be coupled with electron-rich aromatic compounds, such as phenols or anilines, to produce intensely colored azo dyes isca.meresearchgate.net. This diazo-coupling reaction is a fundamental method for synthesizing a wide range of benzothiazole-based dyes isca.meacu.edu.in. For instance, diazotized 2-amino-6-nitro-1,3-benzothiazole is used to synthesize various disperse and mordant azo dyes isca.me.

Thiazolidinones: Thiazolidinone rings can be appended to the benzothiazole structure via a two-step process starting from the 6-amino group. First, a Schiff base is formed by condensation with an aromatic aldehyde, as described in section 3.2. The azomethine (C=N) bond of the resulting Schiff base then undergoes a cyclocondensation reaction with thioglycolic acid to form a 2,3-disubstituted-1,3-thiazolidin-4-one ring journalijar.comscispace.com. This reaction sequence is a well-established route to novel heterocyclic systems incorporating both benzothiazole and thiazolidinone motifs nih.govresearchgate.net.

Triazoles: Hybrid molecules containing both benzothiazole and 1,2,3-triazole rings can be synthesized through several routes. One common approach is the 1,3-dipolar cycloaddition reaction mdpi.com. Another effective method involves the reaction of an aryl azide (B81097) (like 2-nitrophenyl azide) with a benzothiazole derivative containing an active methylene (B1212753) group, such as 2-(benzo[d]thiazol-2-yl)acetonitrile researchgate.netmdpi.com. This reaction, often catalyzed by a base like triethylamine, leads to the formation of a 1,2,3-triazole ring attached to the benzothiazole core, creating complex heterocyclic systems mdpi.com.

| Hybrid System | Key Intermediate | Key Reagent(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Azo Dyes | Diazonium Salt | Nitrosyl sulfuric acid, Phenols/Anilines | Diazotization & Azo Coupling | isca.menih.gov |

| Thiazolidinones | Schiff Base | Aromatic aldehyde, Thioglycolic acid | Condensation & Cyclocondensation | journalijar.comscispace.com |

| Triazoles | Benzothiazole with active methylene | Aryl azide | Cycloaddition / Condensation | researchgate.netmdpi.com |

Computational Chemistry and Theoretical Studies on 2 Methyl 7 Nitro 1,3 Benzothiazol 6 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

No published research was found that details the use of DFT to analyze 2-Methyl-7-nitro-1,3-benzothiazol-6-amine. Such studies on related benzothiazole (B30560) derivatives have been used to understand their fundamental properties. nih.govnih.govscirp.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a biological target, such as a protein. This is instrumental in drug discovery. biointerfaceresearch.comresearchgate.netnih.gov

Identification of Critical Amino Acid Residues in Binding Pockets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying the critical amino acid residues within a protein's binding pocket that interact with a ligand. In the absence of specific docking studies for this compound, we can infer potential interactions based on studies of analogous benzothiazole derivatives.

Research on various benzothiazole compounds has shown that their interactions with protein binding sites are often characterized by a combination of hydrogen bonds, and π-π stacking interactions. nih.govnih.gov For this compound, the amine and nitro groups are expected to be key players in forming hydrogen bonds with polar amino acid residues such as aspartate, glutamate, serine, and threonine. The benzothiazole ring system itself, being aromatic, is likely to engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov

For instance, in studies of 2-aminobenzothiazole (B30445) inhibitors, interactions with highly-conserved aspartate residues through hydrogen bonding and π-π stacking with tyrosine residues have been identified as crucial for binding. nih.gov Similarly, docking studies of other nitro-containing benzothiazole derivatives have highlighted the role of the nitro group in forming specific interactions within the binding pocket.

A hypothetical representation of key interactions could include:

Hydrogen Bonding: The exocyclic amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom in the thiazole (B1198619) ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

π-π Stacking: The fused aromatic ring system can interact with the aromatic side chains of amino acids.

Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions with nonpolar residues.

The precise identification of critical amino acid residues would require a specific molecular docking study of this compound with a particular protein target. However, the principles derived from related systems provide a solid framework for predicting the nature of these interactions.

| Interaction Type | Potential Interacting Residues | Functional Group on Ligand |

| Hydrogen Bond Donor | Aspartate, Glutamate, Serine | Amino group (-NH2) |

| Hydrogen Bond Acceptor | Asparagine, Glutamine, Histidine | Nitro group (-NO2), Thiazole Nitrogen |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Benzothiazole ring |

| Hydrophobic | Alanine, Valine, Leucine, Isoleucine | Methyl group (-CH3) |

Quantum Chemical Descriptors and Reactivity Indices (e.g., Polarizability, Hyperpolarizability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to determine the electronic properties and reactivity of molecules. nih.gov Descriptors such as polarizability and hyperpolarizability are crucial in understanding a molecule's response to an external electric field and its potential for applications in nonlinear optics.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability (β and γ) are measures of the nonlinear optical response of a molecule. These properties are influenced by the molecular structure, the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation.

For this compound, the presence of the electron-donating amino group and the electron-withdrawing nitro group attached to the conjugated benzothiazole system suggests that it may exhibit significant (hyper)polarizability. Theoretical studies on similar "push-pull" molecules, such as p-nitroaniline, have shown that this arrangement leads to enhanced nonlinear optical properties. researchgate.net

Calculations for related benzothiazole derivatives have been performed to elucidate their electronic and charge transport properties. nih.gov These studies often involve the computation of various quantum chemical descriptors. While specific values for this compound are not available, a representative table based on similar compounds can illustrate the typical range of these values.

| Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of a molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of a molecule. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment (μ) | Measure of the overall polarity of a molecule. | Influences solubility and intermolecular interactions. |

| Polarizability (α) | Measure of the distortion of the electron cloud in an electric field. | Important for understanding intermolecular forces and optical properties. |

| First Hyperpolarizability (β) | Measure of the second-order nonlinear optical response. | Key parameter for materials used in frequency doubling. |

Theoretical Studies on Tautomeric Equilibria and Their Implications

Tautomerism, the equilibrium between two or more interconvertible structural isomers, is a critical aspect of the chemistry of many heterocyclic compounds, including benzothiazoles. For this compound, several tautomeric forms can be envisioned, primarily involving the exocyclic amino group and the nitro group.

The most common tautomerism for 2-aminobenzothiazoles is the amino-imino tautomerism. scispace.com Additionally, the presence of a nitro group introduces the possibility of nitro-aci tautomerism. conicet.gov.ar Theoretical calculations are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

Computational studies on benzothiazole derivatives have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. scispace.comccsenet.org For example, in the gas phase, one tautomer might be more stable, while in a polar solvent, the equilibrium might shift towards a more polar tautomer.

The two primary potential tautomeric equilibria for this compound are:

Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to the ring nitrogen atom.

Nitro-Aci Tautomerism: This involves the migration of a proton from the carbon adjacent to the nitro group to one of the oxygen atoms of the nitro group, forming an aci-nitro tautomer.

The relative energies of these tautomers can be calculated using quantum chemical methods. The results of such calculations for a related aminobenzothiazole derivative are presented below to illustrate the concept.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Aqueous Phase |

| Amino (most stable) | 0.00 | 0.00 |

| Imino | +5.8 | +3.2 |

Note: The data in this table is illustrative and based on a representative aminobenzothiazole system. The actual values for this compound would require specific calculations.

The existence of different tautomers can have significant implications for the molecule's chemical reactivity, biological activity, and spectroscopic properties. For instance, different tautomers will present different hydrogen bonding patterns and may interact differently with a biological target.

Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

A comprehensive review of published scientific studies has found no specific preclinical data on the biological activity of the chemical compound this compound. Despite the broad interest in benzothiazole derivatives for their therapeutic potential, this particular molecule has not been the subject of dedicated research articles detailing its antimicrobial or anticancer properties, according to a thorough search of scientific databases.

The benzothiazole scaffold is a prominent feature in many compounds investigated for a wide range of biological activities, including antimicrobial and anticancer effects. Numerous studies have explored how different substitutions on the benzothiazole ring system influence its efficacy against various pathogens and cancer cell lines. However, the specific substitution pattern of a methyl group at the 2-position, a nitro group at the 7-position, and an amine group at the 6-position, which characterizes this compound, does not appear in the currently accessible body of scientific literature.

Consequently, there is no available information to populate the requested detailed outline regarding its activity spectrum against specific Gram-positive and Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Similarly, data on its antifungal activity against pathogenic species like Candida albicans and Aspergillus niger is absent. Mechanistic investigations into how this specific compound might exert its effects, for instance, through enzyme inhibition or pathway interference, have not been published.

In the realm of oncology, there are no publicly available in vitro cytotoxicity studies on cancer cell lines, including the specified MCF-7 breast cancer cells, for this compound. Therefore, any analysis of its molecular targets or its ability to inhibit cell proliferation remains speculative without dedicated research.

While the broader class of benzothiazole derivatives continues to be a fertile area of investigation in medicinal chemistry, the specific compound of interest, this compound, represents a gap in the current scientific knowledge base. Future research would be necessary to elucidate its potential biological activities and to determine if it holds any promise as a therapeutic agent. Without such studies, any discussion of its preclinical profile would be unfounded.

Biological Activity Research and Mechanistic Investigations of Benzothiazole Derivatives Preclinical Focus

Anticancer and Antitumor Research

Exploration of Metallodrug Complexes with Antitumor Potential

The development of metallodrugs represents a strategic approach in cancer chemotherapy, aiming to leverage the unique chemical properties of metal ions to enhance the therapeutic efficacy of organic ligands. Benzothiazole (B30560) derivatives are recognized as effective ligands for creating transition metal complexes with significant antitumor properties. nih.govfrontiersin.org The rationale behind this strategy is that coordination with a metal center can lead to compounds with novel mechanisms of action, improved cellular uptake, and the ability to overcome resistance to existing platinum-based drugs. mdpi.compensoft.net

Research has focused on synthesizing and characterizing organometallic complexes using benzothiazole derivatives with metals such as ruthenium(II), osmium(II), platinum(II), and palladium(II). frontiersin.orgmdpi.comkashanu.ac.ir Studies on ruthenium(II) and osmium(II) complexes with 2-phenylbenzothiazole (B1203474) ligands have shown that the resulting organometallics exhibit antiproliferative activity in the low micromolar range, often an order of magnitude more potent than the free ligands. frontiersin.org Similarly, platinum(II) complexes with benzothiazole aniline (B41778) (BTA) ligands have demonstrated better cytotoxicity against various cancer cell lines, including liver, breast, and lung cancer, compared to the clinical drug cisplatin. mdpi.com In many cases, these metal complexes are thought to exert their anticancer effects by interacting with DNA, often through intercalation in the minor groove, leading to DNA damage and subsequent cell death. nih.gov While the broader class of benzothiazoles is actively explored for this purpose, specific research on metallodrug complexes derived from 2-Methyl-7-nitro-1,3-benzothiazol-6-amine was not prominent in the reviewed literature.

Anti-tubercular Research

Nitroaromatic compounds, particularly those containing a benzothiazole or the closely related benzothiazinone (BTZ) core, represent a significant class of potent agents against Mycobacterium tuberculosis (Mtb). nih.gov These compounds have garnered substantial interest due to their efficacy against both drug-susceptible and drug-resistant strains of the bacterium. sci-hub.st

Derivatives of the benzothiazole family have demonstrated substantial in vitro potency against the standard laboratory strain of M. tuberculosis, H37Rv. researchgate.netbiorxiv.org The activity of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit 90% of bacterial growth. researchgate.net Preclinical screening of various substituted benzothiazoles has identified molecules with MIC values in the low microgram per milliliter range. researchgate.netscispace.com The presence of the nitro group is often a key determinant of this potent activity. nih.gov For instance, studies on related nitro-imidazoles have shown MIC values as low as 0.2 µM against the H37Rv strain. nih.gov The development of resistance to frontline tuberculosis drugs has made it crucial to find compounds that remain effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. sci-hub.st Research has confirmed that nitro-containing scaffolds like BTZs are active against strains of Mtb that are resistant to other drugs. sci-hub.st

Table 1: Examples of Anti-tubercular Activity of Benzothiazole Derivatives Against M. tuberculosis H37Rv| Compound Type | Specific Derivative | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Aminothiazole-4-Carboxylate | Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | scispace.com |

| 2-Aminothiazole-4-Carboxylate | Methyl 2-amino-5-(thiophen-2-ylmethyl)thiazole-4-carboxylate | 0.06 | scispace.com |

| Benzimidazole Derivative | 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(p-tolyl)acetamide | 12.5 | nih.gov |

| Benzimidazole Derivative | 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-methoxyphenyl)acetamide | 12.5 | nih.gov |

| Benzothiazole Derivative | 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-1,3-benzothiazole | 1.724 | researchgate.net |

A primary molecular target for many antitubercular nitro-benzothiazoles and benzothiazinones is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govsci-hub.st DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. acs.org Specifically, it catalyzes a key step in the production of decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for two major cell wall components: arabinogalactan (B145846) and lipoarabinomannan. sci-hub.stacs.org Inhibition of this pathway disrupts cell wall integrity, leading to bacterial cell lysis and death. nih.gov

The mechanism of inhibition is a form of "suicide activation". nih.gov The nitro group on the benzothiazole ring is essential for this activity. Inside the bacterium, the DprE1 enzyme, which contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, reduces the nitro group of the compound to a highly reactive nitroso intermediate. nih.gov This reactive species then forms a covalent bond with a cysteine residue (Cys387) in the active site of the DprE1 enzyme. nih.govsci-hub.st This irreversible covalent modification permanently inactivates the enzyme, thus blocking the cell wall synthesis pathway and killing the bacterium. nih.gov

To characterize the antimicrobial effect of a new compound beyond its MIC, time-kill kinetics assays are employed. These preclinical studies are crucial for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). The assay involves exposing a bacterial culture to the compound at various concentrations (often multiples of its MIC) and measuring the number of viable bacteria (colony-forming units, CFU/mL) over time. researchgate.netnih.gov

A compound is generally considered bactericidal if it causes a ≥3-log10 (or 99.9%) reduction in the CFU/mL compared to the initial inoculum. researchgate.net Time-kill curve analysis provides valuable pharmacodynamic information, revealing the concentration- and time-dependency of the antibacterial effect. researchgate.netnih.gov Studies on potent DprE1 inhibitors have demonstrated their bactericidal nature, showing a significant reduction in the bacterial burden within a week of exposure. sci-hub.stbiorxiv.org This bactericidal action is a highly desirable characteristic for anti-tubercular drugs, as it contributes to the sterilizing activity needed to shorten treatment duration and prevent relapse.

Neuroactive and Anticonvulsant Properties

The benzothiazole scaffold is not only explored for antimicrobial and anticancer applications but also for its potential to modulate central nervous system (CNS) activity. Various derivatives have been synthesized and evaluated for neuroactive properties, with a particular focus on anticonvulsant effects. nih.govresearchgate.net Riluzole, a clinically used drug containing a benzothiazole core, has a spectrum of anticonvulsant activity similar to phenytoin, further establishing the potential of this chemical class in neurology. brieflands.com

A standard preclinical screening method for evaluating the potential of new compounds to treat generalized tonic-clonic seizures is the Maximal Electroshock (MES) seizure model. brieflands.com In this model, a brief electrical stimulus is applied to rodents, inducing a characteristic seizure pattern that includes tonic extension of the hind limbs. nih.gov The ability of a test compound to prevent this tonic hindlimb extension is a well-established indicator of its efficacy against generalized seizures. nih.gov

Numerous benzothiazole derivatives have shown protective effects in the MES model. researchgate.netbrieflands.com Structure-activity relationship (SAR) studies on some of these derivatives have indicated that the presence of certain functional groups can significantly influence anticonvulsant activity. Notably, one study highlighted that a para-nitro (p-NO2) group on a phenyl ring attached to the benzothiazole core was favorable for activity in the MES model. researchgate.net This suggests that the nitro-substitution pattern, similar to that in this compound, could be a valuable feature for neuroactivity.

Table 2: Examples of Anticonvulsant Activity of Benzothiazole Derivatives in the MES Model| Compound Class | ED₅₀ (mg/kg) | Animal Model | Reference |

|---|---|---|---|

| Benzothiazole-Sulfonamide Derivative | 35.8 | Mice | brieflands.com |

| Benzothiazole-Semicarbazone Derivative | 40.96 | Mice | nih.gov |

*ED₅₀ is the median effective dose required to produce a therapeutic effect in 50% of the population.

Mechanistic Studies of Receptor Interactions (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems. mdpi.com They are composed of five subunits that form a central pore. mdpi.com The binding of agonists like acetylcholine induces a conformational change, opening the channel and leading to ion flux. nih.gov These receptors are implicated in a variety of physiological processes and are considered important therapeutic targets for conditions such as nicotine (B1678760) addiction, neurodegenerative disorders, and cognitive deficits. nih.govnih.govnih.gov The most abundant nAChR subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors. mdpi.com

While nAChRs are a major focus of pharmacological research, direct mechanistic studies detailing the interaction of this compound or other benzothiazole derivatives with these receptors are not prominent in the existing preclinical literature. The current body of research on nAChR modulators focuses on other structural classes of compounds. nih.govresearchgate.net

Enzyme Inhibition Studies

The benzothiazole scaffold is a key component in the design of various enzyme inhibitors. nih.govmdpi.com The versatility of the benzothiazole ring allows for substitutions that can be tailored to fit the active sites of specific enzymes, leading to the modulation of their activity.

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in cellular processes by methylating arginine residues on histone and non-histone proteins. Its dysregulation is linked to various cancers, making it an attractive target for therapeutic intervention. However, current research literature does not prominently feature benzothiazole derivatives, including this compound, as inhibitors of PRMT5.

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key to the inflammatory pathway as they are responsible for the production of prostaglandins. nih.gov Benzothiazole derivatives have been identified as a promising class of anti-inflammatory agents, with many exhibiting inhibitory activity against COX enzymes. nih.gov

Research has shown that 2-substituted benzothiazole compounds, particularly those with fluorine and nitro substituents, can suppress COX-2 activation. nih.gov This inhibition is believed to be part of the downstream effect of modulating inflammatory pathways like NF-κB. nih.gov The anti-inflammatory potential of the benzothiazole core is a subject of ongoing investigation, with studies exploring how different substituents on the ring system influence potency and selectivity for COX-1 versus COX-2. nih.govdergipark.org.tr For instance, a study on thiadiazole-benzothiazole hybrids revealed that substitutions at the sixth position of the benzothiazole scaffold are important for COX inhibitory potency. dergipark.org.tr

The table below presents findings from an in vitro study on a series of thiadiazole-benzothiazole hybrids, demonstrating their COX inhibitory profiles.

| Compound | Substituent at Benzothiazole Position 6 | COX-1 Inhibition (%) at 100 µM | COX-2 Inhibition (%) at 100 µM | Reference |

|---|---|---|---|---|

| 7 | -Cl | 51.36 ± 3.32 | 11.05 ± 1.69 | dergipark.org.tr |

| SC-560 (Standard) | N/A | 83.64 ± 3.76 (at 1 µM) | N/A | dergipark.org.tr |

| 3 | -CH₃ | No Inhibition | No Inhibition | dergipark.org.tr |

| 5 | -OC₂H₅ | No Inhibition | No Inhibition | dergipark.org.tr |

Anthelmintic Activity

Helminth infections remain a significant global health problem, and the benzothiazole nucleus is a well-established pharmacophore in anthelmintic drugs, with albendazole (B1665689) being a prominent example. ijnrd.orgamazonaws.com Preclinical studies have evaluated various novel benzothiazole derivatives for their ability to combat helminths, often using earthworms (Pheretima posthuma) as a model organism. ijnrd.orgejpmr.com

Research has indicated that electron-withdrawing groups, such as a nitro group at the 6-position of the benzothiazole ring, can enhance anthelmintic activity. ejpmr.com For example, derivatives of 6-nitro-2-aminobenzothiazole have been synthesized and tested, showing promising results compared to standard drugs. ejpmr.comrjpbcs.com This suggests that this compound could possess relevant biological activity in this area.

The following table summarizes the anthelmintic activity of several synthesized benzothiazole derivatives against Pheretima posthuma.

| Compound | Concentration (mg/mL) | Time until Paralysis (min) | Time until Death (min) | Reference |

|---|---|---|---|---|

| Compound 3a | 25 | 49 | 59 | ejpmr.com |

| 50 | 40 | 50 | ||

| Compound 3b | 25 | 39 | 49 | ejpmr.com |

| 50 | 31 | 41 | ||

| Albendazole (Standard) | 25 | 35 | 45 | ejpmr.com |

| 50 | 27 | 37 |

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics, optical data storage, and telecommunications. researchgate.netnih.gov Organic molecules, particularly those with a "push-pull" architecture, are of great interest for NLO applications. researchgate.net This architecture typically consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system.

The structure of this compound, which contains an electron-accepting nitro group and an electron-donating amine group on the benzothiazole ring, fits the profile of a push-pull system. The presence of a nitro group, a strong electron-withdrawing substituent, has been shown to be particularly effective in enhancing the NLO properties of organic compounds. nih.gov Theoretical and experimental studies on azo dyes incorporating a 6-nitro-1,3-benzothiazole moiety have demonstrated significant third-order NLO properties, including a positive sign for nonlinear refraction, which indicates a self-focusing effect. researchgate.net These findings suggest that compounds like this compound are promising candidates for the development of new NLO materials. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 2 Methyl 7 Nitro 1,3 Benzothiazol 6 Amine Analogues

Influence of Substituent Effects (e.g., Electron-Withdrawing vs. Electron-Donating Groups) on Biological Activities

The nature of substituents on the benzothiazole (B30560) ring system significantly dictates the biological profile of the resulting analogues. The interplay between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) has been shown to modulate activities ranging from antimicrobial to anticancer.

Research indicates that the presence of strong electron-withdrawing groups, such as a nitro (-NO2) group, often enhances the biological potency of benzothiazole derivatives. nih.govresearchgate.net For instance, studies on antibacterial agents have shown that nitro-substituted benzothiazoles exhibit potent activity. researchgate.netresearchgate.net In one study, the substitution of a nitro group at the 4th position of a phenyl ring attached to a benzothiazole derivative improved antibacterial action. nih.gov Another study highlighted that a 6-nitro substitution on the benzothiazole moiety enhanced antibacterial activity against S. aureus and E. coli. nih.gov Conversely, replacing a nitro group with an amino (-NH2) group, an electron-donating group, was found to decrease antimicrobial activity in certain series. ijper.org

Electron-donating groups, like methoxy (B1213986) (-OCH3) and hydroxyl (-OH), can also positively influence biological activity. The presence of 4-hydroxy, 4-dimethylamino, and 3,4-dimethoxy groups on an aromatic ring attached to a benzothiazole-triazole complex resulted in good antibacterial activity. ijper.org Similarly, another study found that substituting a methoxy group at the 4th position of a phenyl ring improved the antibacterial action of thiazolidin-4-one derivatives of benzothiazole. nih.gov

The table below summarizes the influence of various substituent groups on the biological activities of benzothiazole analogues based on several studies.

| Substituent Group | Position | Type | Observed Effect on Biological Activity | Reference(s) |

| Nitro (-NO2) | Phenyl ring @ C-2 | EWG | Improved antibacterial action | nih.gov |

| Nitro (-NO2) | C-6 | EWG | Enhanced antibacterial activity | nih.gov |

| Chloro (-Cl) | C-5 | EWG | Increased antibacterial activity | nih.gov |

| Methoxy (-OCH3) | Phenyl ring @ C-2 | EDG | Improved antibacterial action | nih.gov |

| 4-hydroxy, 4-dimethylamino | Aromatic ring | EDG | Good antibacterial activity | ijper.org |

| Amino (-NH2) | - | EDG | Decline in antimicrobial property (when replacing -NO2) | ijper.org |

Impact of Positional Isomerism on Pharmacological Modulation (e.g., Substitutions at C-2, C-6, C-7)

The specific position of substituents on the benzothiazole ring is a critical determinant of pharmacological activity. benthamscience.com Even with the same substituent, altering its location can lead to significant changes in efficacy and selectivity.

Substitutions at the C-2 position are particularly common and have been shown to be crucial for a variety of biological activities. benthamscience.comresearchgate.net The introduction of different aryl groups or heterocyclic rings at this position can drastically alter the compound's therapeutic properties. For example, in a series of N-(benzo[d]thiazol-2-yl)benzamides, the position of a nitro group (ortho, meta, or para) on the C-2 phenyl ring was found to significantly influence the compound's solid-state arrangement and electronic properties. mdpi.com The ortho-nitro substituent led to a distorted geometry due to steric hindrance, which in turn affected the intermolecular interactions and crystal packing, demonstrating that positional isomerism has a profound impact on the molecule's fundamental properties. mdpi.com

The C-6 position is another key site for modification. Literature reveals that substitutions at C-6 are often linked to a variety of biological activities. benthamscience.com For example, a study on antipyrine-containing benzothiazole-based azo dyes found that a chloro group at the 5th position of the benzothiazole ring increased antibacterial activity, while another study showed a 6-nitro substitution enhanced antibacterial effects. nih.gov This highlights the sensitivity of biological activity to the placement of substituents on the benzene (B151609) portion of the benzothiazole core.

The table below illustrates the impact of substituent positions on the activity of benzothiazole derivatives.

| Position of Substitution | Substituent | Effect on Activity/Properties | Reference(s) |

| C-2 (ortho-NO2 on phenyl) | Nitrobenzamide | Distorted molecular geometry, affecting crystal packing | mdpi.com |

| C-2 (meta-NO2 on phenyl) | Nitrobenzamide | Different crystal packing and intermolecular forces compared to ortho/para | mdpi.com |

| C-2 (para-NO2 on phenyl) | Nitrobenzamide | Different crystal system and space group from ortho/meta isomers | mdpi.com |

| C-5 | Chloro (-Cl) | Increased antibacterial activity | nih.gov |

| C-6 | Nitro (-NO2) | Enhanced antibacterial activity | nih.gov |

Correlation between Molecular Features and Binding Affinity to Biological Targets

The biological activity of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine analogues is fundamentally linked to their ability to bind effectively to specific biological targets, such as enzymes or receptors. Molecular docking studies are instrumental in visualizing and quantifying these interactions, providing insights into the correlation between molecular features and binding affinity.

Key molecular interactions that contribute to high binding affinity often include hydrogen bonds, hydrophobic interactions, and π–π stacking. For instance, in the context of antibacterial agents targeting the MurB enzyme, docking studies revealed that a benzothiazole analogue formed significant interactions with the target site, with a binding energy of -263.28 kcal/mol. nih.gov Another study on thiazolidin-4-one derivatives of benzothiazole as E. coli MurB inhibitors found that compounds with nitro and methoxy groups formed stable complexes with the enzyme, showing binding energies of -10.21 kcal/mol and -10.08 kcal/mol, respectively. nih.gov These studies suggest that specific substituents can orient the molecule within the active site to maximize favorable interactions.

The presence of hydrogen bond donors and acceptors is a critical feature. For example, the nitrogen atom in the thiazole (B1198619) ring and the amine or nitro groups often participate in hydrogen bonding with amino acid residues in the target protein. The aromatic nature of the benzothiazole ring system facilitates π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Development of Pharmacophore Models for Specific Biological Actions

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological action. For benzothiazole derivatives, these models help in understanding SAR and in the design of new, more potent compounds. researchgate.netacs.org

A typical pharmacophore model for a benzothiazole-based inhibitor might include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic (HY) regions. For example, a pharmacophore model developed for benzothiazole derivatives as S1P1 agonists identified key features including an H-bond acceptor, a ring aromatic feature, and a hydrophobic feature. acs.org This model successfully distinguished between active and inactive compounds. Another study established a five-site pharmacophore model for benzothiazole derivatives as p56lck inhibitors, which included two hydrogen bond donors and three aromatic rings. researchgate.net

These models serve as a 3D query for virtual screening of compound libraries to identify new potential hits. They also provide a clear rationale for the observed activities of different analogues. For instance, a compound that fits the pharmacophore model well, satisfying all its features, is predicted to be highly active, whereas a poor fit suggests low or no activity. acs.org

Insights from Comparative Studies with Other Benzothiazole Derivatives

Comparing the structure-activity relationships of this compound analogues with other series of benzothiazole derivatives provides a broader understanding of the scaffold's therapeutic potential. Such comparisons can reveal which structural modifications are universally beneficial and which are specific to a particular biological target.

For instance, comparative studies between different 2-substituted benzothiazoles show that the nature of the substituent at the C-2 position is a major determinant of anticancer activity. tandfonline.com Derivatives with heterocyclic substitutions like imidazole (B134444) at this position have demonstrated remarkable antitumor potential. tandfonline.com

Furthermore, comparing benzothiazole with other heterocyclic cores can yield valuable insights. A study on analogues of Nitazoxanide, an antimicrobial agent, compared a 5-nitrothiazole (B1205993) core with a dinitrothiophene core. nih.gov The thiophene (B33073) analogues showed improved activity against H. pylori and C. jejuni, indicating that in some contexts, replacing the benzothiazole core (or a part of it) can be a viable strategy for enhancing potency. nih.gov These comparative analyses underscore that while the benzothiazole nucleus is a privileged scaffold, its activity is finely tuned by its substitution pattern and can sometimes be surpassed by other structurally related heterocycles. tandfonline.comnih.gov

Future Research Trajectories and Academic Perspectives

Rational Design and Synthesis of Novel Benzothiazole (B30560) Scaffolds for Enhanced Bioactivity

The rational design and synthesis of new benzothiazole derivatives are pivotal for enhancing their therapeutic potential. hep.com.cnsnu.edu.in This involves a deep understanding of their structure-activity relationships (SAR), which guides the strategic modification of the benzothiazole core to improve efficacy and selectivity. researchgate.net Researchers are increasingly focusing on creating novel scaffolds with improved biological properties and specificity. hep.com.cn

Key strategies in the rational design of benzothiazole scaffolds include:

Modification of Substituents: The introduction of various functional groups at different positions of the benzothiazole ring system can significantly influence the biological activity. pharmacyjournal.in For instance, the presence of amino, hydroxyl, and chloro groups has been shown to enhance anticancer activity. pharmacyjournal.in Similarly, substitutions at the second position with phenyl and substituted phenyl groups can impart anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in

Hybrid Molecule Synthesis: The combination of the benzothiazole moiety with other pharmacologically active heterocyclic rings (e.g., 1,2,3-triazole, pyrazole, thiazolidinone) is a promising approach to develop hybrid molecules with enhanced or dual biological activities. researchgate.net

Green Synthesis Approaches: There is a growing emphasis on developing environmentally benign synthetic methodologies for benzothiazole derivatives. researchgate.netmdpi.com These methods often involve the use of greener catalysts and solvents, aiming for improved product yields, shorter reaction times, and simplified workup procedures. researchgate.net

Recent research has led to the synthesis of numerous novel benzothiazole derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govscielo.br For example, a series of novel benzothiazole analogs were designed and synthesized as selective PI3Kβ inhibitors, with some compounds demonstrating excellent anti-proliferative activity in cancer cell lines. nih.gov Another study reported the synthesis of benzothiazole derivatives with potent antimicrobial activity against various bacterial and fungal strains. nih.gov

Examples of Rationally Designed Benzothiazole Derivatives and their Bioactivities

| Compound/Derivative Class | Design Strategy | Observed Bioactivity | Reference |

|---|---|---|---|

| Benzothiazole-Triazole Hybrids | Hybridization with 1,2,3-triazole ring | Potential for dual/multiple targets in cancer cells | researchgate.net |

| 2-Substituted Benzothiazoles with Phenyl Groups | Substitution at the C2 position | Anticancer, anti-TB, anticonvulsant, anti-inflammatory | pharmacyjournal.in |

| Benzothiazole Analogs as PI3Kβ Inhibitors | Scaffold-based design for enzyme inhibition | Anti-proliferative activity in cancer cells | nih.gov |

| Dialkyne Substituted 2-Aminobenzothiazoles | Click chemistry for library generation | Potent antibacterial and antifungal activity | nih.gov |

Exploration of Multi-Targeted Benzothiazole Derivatives for Complex Biological Systems

The multifactorial nature of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target-directed ligands (MTDLs). nih.govtandfonline.com Benzothiazole derivatives are considered privileged scaffolds for the design of MTDLs due to their ability to interact with multiple biological targets. researchgate.netnih.gov This approach offers a potential therapeutic advantage over the traditional "one-target, one-molecule" paradigm. nih.govtandfonline.com

The exploration of multi-targeted benzothiazoles involves designing single molecules that can modulate several key proteins or pathways implicated in a disease. For instance, in the context of Alzheimer's disease (AD), researchers have developed benzothiazole derivatives that act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two important enzymes in AD pathology. rsc.org Some of these compounds also exhibit the ability to inhibit the aggregation of amyloid-beta (Aβ) plaques. rsc.org

A recent study identified a novel benzothiazole-piperazine hybrid as an effective MTDL against Alzheimer's disease, demonstrating efficient binding to both AChE and Aβ1-42. nih.gov Another research effort described new benzothiazole-based derivatives as MTDLs for AD that target the histamine (B1213489) H3 receptor, as well as AChE, butyrylcholinesterase (BuChE), and MAO-B enzymes. nih.govtandfonline.com

Examples of Multi-Targeted Benzothiazole Derivatives

| Derivative Class | Targeted Disease | Multiple Targets | Reference |

|---|---|---|---|

| Benzothiazole-Piperazine Hybrids | Alzheimer's Disease | Acetylcholinesterase (AChE) and Amyloid-beta (Aβ1-42) | nih.gov |

| Benzothiazole-based Histamine H3 Receptor Ligands | Alzheimer's Disease | Histamine H3 Receptor, AChE, BuChE, MAO-B | nih.govtandfonline.com |

| Dual AChE and MAO-B Inhibitors | Alzheimer's Disease | AChE and Monoamine Oxidase B (MAO-B) | rsc.org |

Integration of Advanced Computational Methodologies in Benzothiazole Drug Discovery

Advanced computational methodologies are playing an increasingly integral role in the discovery and development of new benzothiazole-based drugs. mdpi.comresearchgate.netmdpi.com These in silico techniques, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations, provide valuable insights into the interactions between benzothiazole derivatives and their biological targets, thereby guiding the rational design of more potent and selective compounds. mdpi.comresearchgate.netnih.gov

Molecular docking studies, for example, are used to predict the binding modes and affinities of benzothiazole derivatives within the active sites of target proteins. scielo.brnih.gov This information helps in understanding the molecular basis of their biological activity and in designing new molecules with improved binding characteristics. nih.gov DFT calculations are employed to analyze the electronic and structural properties of benzothiazole analogs, which can be correlated with their reactivity and biological potential. mdpi.comresearchgate.net

Computational approaches have been successfully applied in the study of benzothiazole derivatives for various therapeutic areas. For instance, molecular docking has been used to investigate the interactions of benzothiazole compounds with enzymes like dihydroorotase, providing insights into their antimicrobial mechanisms. nih.govnih.gov In another study, DFT calculations were used to explore the conformational, thermodynamic, and spectroscopic features of benzothiazole derivatives with potential antibacterial activity. mdpi.comresearchgate.net

Application of Computational Methodologies in Benzothiazole Research

| Computational Method | Application | Key Findings/Insights | Reference |

|---|---|---|---|

| Molecular Docking | Investigating interactions with target proteins (e.g., dihydroorotase, VEGFR-2 kinase) | Prediction of binding modes and affinities, guiding rational drug design. | scielo.brnih.gov |

| Density Functional Theory (DFT) | Analyzing electronic and structural properties of benzothiazole derivatives. | Correlation of molecular properties with reactivity and biological activity. | mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Studying the dynamic behavior of benzothiazole-protein complexes. | Understanding the stability and conformational changes of the complex over time. | nih.gov |

Investigation of Emerging Applications in Materials Science and Chemical Sensing

Beyond their well-established role in medicinal chemistry, benzothiazole derivatives are gaining attention for their emerging applications in materials science and chemical sensing. globethesis.commdpi.com The unique photophysical properties of certain benzothiazole compounds, such as high fluorescence quantum yields and the ability to undergo aggregation-induced emission (AIE), make them promising candidates for the development of novel functional materials and sensors. globethesis.commdpi.com

In the field of chemical sensing, benzothiazole-based chemosensors have been developed for the selective and sensitive detection of various ions and biologically important molecules. acs.orgnih.govresearchgate.net These sensors often exhibit a "turn-on" or "turn-off" fluorescence response upon binding to the target analyte, allowing for its quantification. researchgate.netnih.gov For example, benzothiazole derivatives have been designed as fluorescent probes for the detection of metal ions like Zn2+, Cu2+, and Ni2+, as well as anions such as cyanide (CN−). acs.orgnih.gov

The AIE properties of some benzothiazole hybrids are being explored for applications in bioimaging and the development of new luminescent materials. mdpi.com These molecules are typically non-emissive in solution but become highly fluorescent upon aggregation, a phenomenon that can be harnessed for various applications. mdpi.com The rigid and planar structure of the benzothiazole core contributes to these desirable photophysical characteristics. globethesis.com

Emerging Applications of Benzothiazole Derivatives

| Application Area | Specific Application | Key Property/Mechanism | Reference |

|---|---|---|---|

| Chemical Sensing | Fluorescent chemosensors for metal ions (Zn2+, Cu2+, Ni2+) and anions (CN−) | Selective binding leading to a change in fluorescence intensity or color. | acs.orgnih.gov |

| Bioimaging | Fluorescent probes for detecting peroxynitrite in living cells. | "Turn-on" fluorescence upon reaction with the target analyte. | nih.gov |

| Materials Science | Aggregation-Induced Emission (AIE) luminogens. | Restricted intramolecular motion in the aggregated state leading to enhanced fluorescence. | mdpi.com |

| Organic Electronics | Potential for use in organic light-emitting diodes (OLEDs). | High fluorescence quantum yield and rigid planar structure. | globethesis.com |

Q & A

Q. How can researchers ensure reproducibility in benzothiazole derivative synthesis and testing?

- Methodology :

- Detailed protocols : Report exact reaction conditions (solvent purity, stirring rate, etc.), as in and .

- Open data : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem.

- Negative results : Publish unsuccessful routes (e.g., failed coupling reactions) to guide future work .

Retrosynthesis Analysis